

# Definitive Spectroscopic Guide to Confirming 4-Amino-1-butanol Identity

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Compound of Interest				
Compound Name:	4-Amino-1-butanol			
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A Comparative Analysis Against Common Homologues

For researchers, scientists, and professionals in drug development, unambiguous identification of chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic data for **4-Amino-1-butanol** against its common homologues, 3-Amino-1-propanol and 5-Amino-1-pentanol. By presenting key discriminators in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical tool for confirming the identity of **4-Amino-1-butanol**.

# **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic features of **4-Amino-1-butanol** and its common alternatives. This data is essential for distinguishing between these closely related compounds.

### <sup>1</sup>H NMR Spectroscopy Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl<sub>3</sub>



Compound	-CH₂(OH)	-CH₂- CH₂(OH)	-CH₂-CH₂N-	-CH₂N-	-NH₂ & -OH
4-Amino-1- butanol	~3.65 ppm (t)	~1.60 ppm (m)	~1.54 ppm (m)	~2.72 ppm (t)	Variable
3-Amino-1- propanol	~3.73 ppm (t)	~1.68 ppm (quintet)	-	~2.88 ppm (t)	~7.36 ppm (s, broad)[1]
5-Amino-1- pentanol	~3.64 ppm (t)	~1.57 ppm (m)	~1.42 ppm (m)	~2.70 ppm (t)	Variable

Note: Chemical shifts (ppm) are referenced to TMS (Tetramethylsilane). Multiplicity is denoted as t (triplet), m (multiplet), and quintet. Coupling constant (J) values are typically in the range of 6-7 Hz for triplets.

# <sup>13</sup>C NMR Spectroscopy Data

Table 2:  $^{13}$ C NMR Chemical Shifts ( $\delta$ ) in CDCl<sub>3</sub>

Compound	-CH₂(OH)	-CH₂- CH₂(OH)	-CH₂-CH₂N-	-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> N-	-CH₂N-
4-Amino-1- butanol	~62.5 ppm	~32.7 ppm	~28.5 ppm	-	~42.0 ppm
3-Amino-1- propanol	~63.9 ppm	~34.0 ppm	-	-	~40.1 ppm
5-Amino-1- pentanol	~62.8 ppm	~32.5 ppm	~23.5 ppm	~32.9 ppm	~42.2 ppm

# Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands (cm<sup>-1</sup>)



Functional Group	4-Amino-1-butanol	3-Amino-1- propanol	5-Amino-1- pentanol
O-H stretch (alcohol)	3350-3450 (broad)	3350-3450 (broad)	3350-3450 (broad)
N-H stretch (amine)	3280-3380 (two bands for primary amine)	3280-3380 (two bands for primary amine)	3280-3380 (two bands for primary amine)
C-H stretch (alkane)	2850-2950	2850-2950	2850-2950
C-O stretch	~1050	~1060	~1050
N-H bend	~1600	~1600	~1600

# Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectra

Compound	Molecular Ion [M]+	Base Peak	Key Fragment lons
4-Amino-1-butanol	89	30 ([CH <sub>2</sub> NH <sub>2</sub> ]+)	71 ([M-H <sub>2</sub> O] <sup>+</sup> ), 45, 28[2][3]
3-Amino-1-propanol	75	30 ([CH <sub>2</sub> NH <sub>2</sub> ]+)	57 ([M-H <sub>2</sub> O] <sup>+</sup> ), 44, 31[4][5]
5-Amino-1-pentanol	103	30 ([CH <sub>2</sub> NH <sub>2</sub> ]+)	85 ([M-H <sub>2</sub> O] <sup>+</sup> ), 43, 56

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the amino alcohol sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.



- ¹H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the range of 0-10 ppm.
  - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  - Process the data with an exponential window function and perform Fourier transformation.
  - Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the range of 0-80 ppm.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
  - Process the data with an exponential window function and perform Fourier transformation.
  - Reference the spectrum to the CDCl<sub>3</sub> solvent peak ( $\delta$  = 77.16 ppm).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As these amino alcohols are liquids at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6][7]
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.



- Place the sample-loaded plates in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-600 cm<sup>-1</sup>.
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The final spectrum should be presented in terms of transmittance or absorbance.

### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS). For GC-MS, a derivatization step, for example with trifluoroacetic anhydride (TFAA), may be necessary to improve volatility.[8]
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to a standard value of 70 eV.
  - Acquire the mass spectrum over a mass range of m/z 10 to 150.
  - Identify the molecular ion peak and the major fragment ions. The base peak is the most intense peak in the spectrum.

### **Workflow for Identity Confirmation**

The following diagram illustrates a logical workflow for the spectroscopic confirmation of **4-Amino-1-butanol**.





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Caption: Workflow for the spectroscopic identification of **4-Amino-1-butanol**.

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